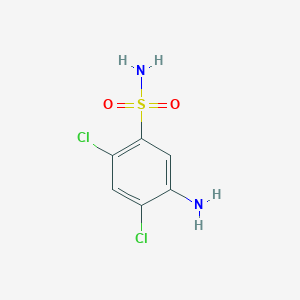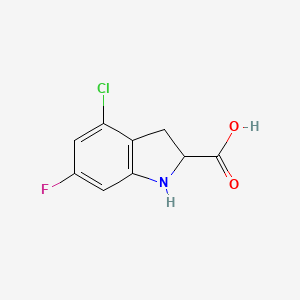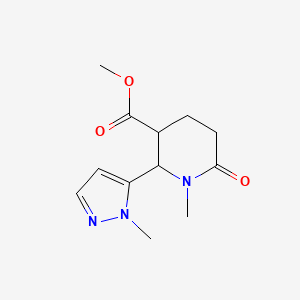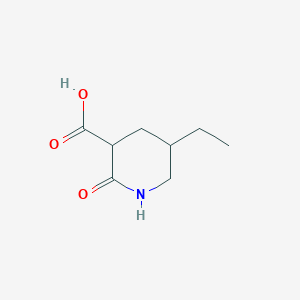
2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one is a chemical compound with a complex structure that includes a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylphenol with isopropyl bromide in the presence of a base can lead to the formation of the desired benzofuran derivative. The reaction conditions typically involve the use of solvents such as ethanol or acetone and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The choice of catalysts and reaction conditions would be optimized to ensure the highest efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(propan-2-yl)phenol: This compound shares a similar structure but differs in the substitution pattern on the benzofuran ring.
5-Ethyl-2-methyl-2-vinyltetrahydrofuran: Another compound with a similar core structure but different functional groups.
Uniqueness
2-Ethyl-5-(propan-2-YL)-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern and the presence of both ethyl and isopropyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-ethyl-5-propan-2-yl-1-benzofuran-3-one |
InChI |
InChI=1S/C13H16O2/c1-4-11-13(14)10-7-9(8(2)3)5-6-12(10)15-11/h5-8,11H,4H2,1-3H3 |
InChI Key |
YEYQPRSXXGQBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(O1)C=CC(=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13252606.png)



![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13252619.png)







